molecular formula C14H24N+ B1621226 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine CAS No. 93720-89-9

2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine

Cat. No. B1621226
CAS RN: 93720-89-9
M. Wt: 206.35 g/mol
InChI Key: LTMDLAXVPFVGPB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-tert-butyl-2,6-dimethylphenyl)ethanamine is C14H23N . The average mass is 205.339 Da and the monoisotopic mass is 205.183044 Da .

Scientific Research Applications

Synthesis and Chemical Behavior

  • The synthesis of sterically hindered bases, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, illustrates the potential for creating weak nucleophilic bases analogous to 2,6-di-tert-butylpyridine. These compounds, due to their steric hindrance, show promise in substituting nonnucleophilic bases in organic syntheses, indicating a method for enhancing reaction selectivity and efficiency (Balaban et al., 2004).

Material Science and Polymerization

  • In the field of polymer science, studies have explored the utility of specific organometallic complexes in the migratory insertion of allyl groups and the implications for material synthesis. For example, the work on palladium(II) isocyanide complexes with 2,6-dimethylphenyl- and tert-butylisocyanides provides insight into how these complexes can facilitate polymerization processes through the selective formation of products, which could influence the development of new materials with tailored properties (Canovese et al., 2009).

Catalysis and Reaction Mechanisms

  • The development and characterization of platinum compounds featuring terminal amido and phosphido ligands showcase the exploration of new catalytic systems. These systems are particularly relevant for understanding reaction mechanisms involving platinum complexes and could lead to advancements in catalytic processes, including those relevant to the synthesis of complex organic molecules (Waterman et al., 2014).

Aerobic Oxidation and Coupling Reactions

  • Research into the aerobic oxidation of Pd(II) dimethyl complexes highlights the potential for selective ethane elimination from Pd(III) intermediates. These findings are significant for the development of new catalysts for aerobic oxidative coupling of C-H bonds, pointing towards more efficient and selective methods for forming C-C bonds in organic synthesis (Khusnutdinova et al., 2012).

properties

IUPAC Name

2-(4-tert-butyl-2,6-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDLAXVPFVGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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